5,6,7,8-Tetrahydrophthalazine
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Overview
Description
5,6,7,8-Tetrahydrophthalazine is a heterocyclic compound that features a phthalazine ring system with four hydrogen atoms added to the 5, 6, 7, and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrophthalazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with phthalic anhydride under controlled conditions to form the phthalazine ring system. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine or fully reduced phthalazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazines, dihydrophthalazines, and fully reduced phthalazine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydrophthalazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but with a quinoline ring system.
5,6,7,8-Tetrahydroisoquinoline: Features an isoquinoline ring system.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Contains a triazole and pyrazine ring system.
Uniqueness
5,6,7,8-Tetrahydrophthalazine is unique due to its phthalazine ring system, which provides distinct chemical reactivity and potential for diverse functionalization. This uniqueness makes it a valuable scaffold in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C8H10N2 |
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Molecular Weight |
134.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrophthalazine |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2 |
InChI Key |
WOSYHPMWIJDWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=NC=C2C1 |
Origin of Product |
United States |
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